molecular formula C8H12N2O4S B1266457 4-Amino-2,5-dimethoxybenzenesulphonamide CAS No. 54179-10-1

4-Amino-2,5-dimethoxybenzenesulphonamide

Cat. No. B1266457
CAS RN: 54179-10-1
M. Wt: 232.26 g/mol
InChI Key: XUEVFQRBADJXLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Amino-2,5-dimethoxybenzenesulphonamide involves aromatic nucleophilic substitution reactions and phosphorylation reactions. For example, 4-tert-Butyl-1,2-bis(4-carboxyphenoxy)benzene and 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene were synthesized through such methods, leading to the creation of polyamides with flexible main-chain ether linkages and ortho-phenylene units (Hsiao, Yang, & Chen, 2000). This approach indicates a broader methodology for synthesizing derivatives of 4-Amino-2,5-dimethoxybenzenesulphonamide.

Molecular Structure Analysis

Molecular structure analysis of related compounds shows diverse crystalline structures and substitution effects on molecular configuration. The crystal structures of various sulphonamide derivatives reveal the impact of ring substitution on their crystal structures, providing insights into how alterations in molecular structure affect the physical properties of these compounds (Gowda, Jyothi, Kožíšek, & Fuess, 2003).

Chemical Reactions and Properties

4-Amino-2,5-dimethoxybenzenesulphonamide and its derivatives undergo various chemical reactions, leading to a wide range of chemical properties. For instance, the synthesis and reactions of derivatives demonstrate the compound's reactivity and potential for forming diverse chemical structures with specific functional properties. The formation of sulphonamide derivatives through condensation reactions indicates the compound's utility in synthesizing biologically active molecules (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).

Physical Properties Analysis

The physical properties of materials derived from 4-Amino-2,5-dimethoxybenzenesulphonamide, such as polyamides, are characterized by their noncrystalline nature, solubility in various solvents, and ability to form transparent, flexible films. These materials exhibit high thermal stability, with glass transition temperatures above 200°C and decomposition temperatures exceeding 480°C (Hsiao, Yang, & Chen, 2000).

Chemical Properties Analysis

The chemical properties of 4-Amino-2,5-dimethoxybenzenesulphonamide derivatives, such as their antibacterial, antifungal, and antimycobacterial activities, have been explored. Some derivatives show significant activity against various microbial strains, highlighting the potential for developing new antimicrobial agents (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).

Scientific Research Applications

Antibacterial and Antifungal Activity

4-Amino-2,5-dimethoxybenzenesulphonamide and its derivatives have been studied for their potential antibacterial and antifungal properties. Bhusari et al. (2008) synthesized sulphonamide derivatives with benzothiazole nucleus and found significant antibacterial and antifungal activity against various strains, including E. coli and C. albicans (Bhusari et al., 2008).

Anticancer Properties

Research by González et al. (2021) revealed that N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide derivatives showed potent cytotoxicity against various human tumour cell lines, particularly the MCF7 breast adenocarcinoma cell line (González et al., 2021).

Antiviral Applications

Selvam et al. (2006) investigated the anti-influenza virus activities of certain derivatives, finding them inhibitory against various strains of influenza in cell culture (Selvam et al., 2006).

Neuroprotective Potential

The compound's derivatives have been explored for their neuroprotective properties. Diouf et al. (1997) provided a study on 4-amino-N-(2-ethylphenyl)benzamide, a potent analogue, showing significant anticonvulsant properties (Diouf et al., 1997).

Enhancement of Learning and Memory

Shrivastava et al. (2017) designed and synthesized derivatives focusing on acetylcholinesterase inhibition and antioxidant activity, which could enhance learning and memory in rats (Shrivastava et al., 2017).

Miscellaneous Applications

Butler et al. (2013) synthesized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, showing potential as anticancer agents (Butler et al., 2013).

Safety And Hazards

“4-Amino-2,5-dimethoxybenzenesulphonamide” is classified as having acute oral toxicity (Category 4, H302) and can cause eye irritation (Category 2, H319) . It is harmful if swallowed and can cause serious eye irritation . Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

Future Directions

“4-Amino-2,5-dimethoxybenzenesulphonamide” is primarily used for research and development purposes . Its unique properties make it a promising candidate for drug development, material synthesis, and biological studies. For more information or to purchase this compound, you can inquire with chemical suppliers .

properties

IUPAC Name

4-amino-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,9H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEVFQRBADJXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202525
Record name 4-Amino-2,5-dimethoxybenzenesulphonamide
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Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,5-dimethoxybenzenesulphonamide

CAS RN

54179-10-1
Record name 4-Amino-2,5-dimethoxybenzenesulfonamide
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Record name 4-Amino-2,5-dimethoxybenzenesulphonamide
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Record name 4-Amino-2,5-dimethoxybenzenesulphonamide
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Record name 4-amino-2,5-dimethoxybenzenesulphonamide
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